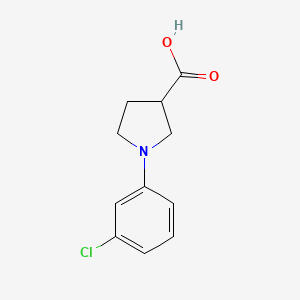

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study by (Menteşe et al., 2013) explored the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole derivatives, showing significant antioxidant activities.

Corrosion Inhibition

- Research by (Prashanth et al., 2021) demonstrated that certain imidazole derivatives, including similar structures, are effective in corrosion inhibition on mild steel in acidic solutions.

Polymer Science

- (Ghaemy et al., 2012) used fluorinated imidazole derivatives as curing agents for epoxy resin, resulting in materials with enhanced thermal stability and water repellency.

Green Chemistry

- A green synthesis approach for 2-aryl-4-phenyl-1H-imidazoles was demonstrated by (Bandyopadhyay et al., 2014), highlighting environmentally friendly methods in drug discovery research.

Antimicrobial and Antituberculosis Agents

- (Jadhav et al., 2009) synthesized novel imidazole derivatives showing promising antibacterial and antitubercular activities.

Electrochemistry

- A study by (Costa et al., 2021) explored the corrosion inhibition of carbon steel using imidazole-based molecules, showcasing their potential in industrial applications.

Safety and Hazards

The safety data sheet for related compounds like “2-(Trifluoromethoxy)phenyl isocyanate” indicates that they are combustible, harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and are fatal if inhaled .

Mécanisme D'action

Target of Action

The primary target of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols . Inhibitors of sEH have been shown to have potential therapeutic applications in the treatment of hypertension, inflammation, and other conditions .

Mode of Action

This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from carrying out its normal function .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling molecules derived from arachidonic acid . Normally, sEH converts EETs into less active diols, but when sEH is inhibited, the levels of EETs increase . EETs have been shown to have vasodilatory, anti-inflammatory, and nephroprotective effects .

Pharmacokinetics

Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics

Result of Action

The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in vasodilation, reduced inflammation, and protection of the kidneys . These effects could potentially be harnessed for the treatment of various conditions, including hypertension and renal disease .

Propriétés

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPVUIDPCVCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695920 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-86-3 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)